molecular formula C35H73N2O6P B1504382 N-(dodecanoyl)-sphinganine-1-phosphocholine CAS No. 474923-31-4

N-(dodecanoyl)-sphinganine-1-phosphocholine

Cat. No.: B1504382
CAS No.: 474923-31-4
M. Wt: 648.9 g/mol
InChI Key: AAKFURSPBCUAIO-SZAHLOSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-lauroyl-D-erythro-sphinganylphosphorylcholine (12:0 Dihydro SM (d18:0/12:0)) is a synthetic sphingomyelin (SM). Dihydro SM contains sphinganine as a long chain base.
SM(d18:0/12:0) is a sphingomyelin.

Properties

IUPAC Name

[(2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadecyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H73N2O6P/c1-6-8-10-12-14-16-17-18-19-21-22-24-26-28-34(38)33(32-43-44(40,41)42-31-30-37(3,4)5)36-35(39)29-27-25-23-20-15-13-11-9-7-2/h33-34,38H,6-32H2,1-5H3,(H-,36,39,40,41)/t33-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKFURSPBCUAIO-SZAHLOSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H73N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677071
Record name (2S,3R)-2-(Dodecanoylamino)-3-hydroxyoctadecyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474923-31-4
Record name (2S,3R)-2-(Dodecanoylamino)-3-hydroxyoctadecyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Given that the study identifies lipid metabolism, particularly LysoPA, as a key pathway in FTC, could other lipids like N-(dodecanoyl)-sphinganine-1-phosphocholine also play a role in the disease?

A1: While the study specifically focuses on LysoPA [], the broader implication of altered lipid metabolism in FTC warrants further investigation into the roles of other lipids, including this compound. Further research is needed to determine if this compound exhibits altered levels in FTC tissues compared to healthy tissues or benign nodules. Investigating its potential involvement in pathways relevant to FTC development, such as cell proliferation, apoptosis, and RAS signaling, could provide valuable insights.

Q2: Could this compound serve as a potential biomarker for FTC diagnosis or a target for therapeutic intervention?

A2: The study highlights the potential of LysoPA and its analogs as biomarkers for FTC diagnosis []. Given the structural similarities between LysoPA and this compound, it's plausible that this compound could also exhibit differential expression in FTC. Investigating its levels in patient samples (e.g., blood, tissue) could reveal if it holds diagnostic potential. Further research is necessary to understand if this compound plays a direct role in FTC development and if targeting its synthesis or signaling pathways could be therapeutically beneficial.

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